molecular formula C18H20N2O5 B15013341 3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15013341
M. Wt: 344.4 g/mol
InChI Key: AONDZEQFFIIMES-YBFXNURJSA-N
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Description

Molecular Formula: C₁₈H₂₀N₂O₅ CAS No.: 300676-34-0 Key Features:

  • Structure: Comprises a benzohydrazide backbone substituted with 3,4,5-trimethoxy and (E)-3-methoxyphenyl groups.
  • Configuration: The (E)-isomer is stabilized by intramolecular hydrogen bonding and conjugation .
  • Physicochemical Properties: Molecular weight 344.367 g/mol, with a single stereoisomer due to the E-configuration .

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H20N2O5/c1-22-14-7-5-6-12(8-14)11-19-20-18(21)13-9-15(23-2)17(25-4)16(10-13)24-3/h5-11H,1-4H3,(H,20,21)/b19-11+

InChI Key

AONDZEQFFIIMES-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Solvent : Ethanol is preferred for its ability to dissolve both reactants and facilitate reversible imine formation.
  • Catalyst : Acidic conditions (e.g., acetic acid) may accelerate condensation but are optional, as high yields are achieved without catalysts.
  • Stereochemistry : The E-configuration is confirmed by NOESY spectroscopy, showing no coupling between the imine proton and aromatic protons of the aldehyde moiety.

Structural and Spectral Characterization

The synthesized compound is validated through spectral analysis:

  • FT-IR : Peaks at 3236 cm⁻¹ (N-H), 1647 cm⁻¹ (C=O), and 1548 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : A singlet at δ 11.74 ppm (NH), δ 8.38 ppm (HC=N), and aromatic protons between δ 6.80–7.80 ppm. Methoxy groups appear as singlets at δ 3.85 ppm (4H) and δ 3.80 ppm (6H).
  • Mass spectrometry : Molecular ion peak at m/z 344.1372 (calculated for C₁₈H₂₀N₂O₅: 344.1372).

Comparative Analysis of Methodologies

Step Reagents/Conditions Yield (%) Key Reference
Esterification Methanol, H₂SO₄, reflux 75–80
Hydrazide formation Hydrazine hydrate, ethanol, reflux 85
Condensation 3-Methoxybenzaldehyde, ethanol, reflux 82–85

Chemical Reactions Analysis

Hydrolytic Degradation

The hydrazone bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis (HCl, 1M)

  • Products: 3,4,5-Trimethoxybenzohydrazide + 3-methoxybenzaldehyde

  • Rate: Complete cleavage within 2 hr at 80°C

Basic Hydrolysis (NaOH, 0.1M)

  • Slower kinetics (6–8 hr for full degradation at 80°C)

  • Forms corresponding carboxylate salt

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the C=N bond:

Substrate Product Conditions Yield
Target compoundN'-[(3-methoxyphenyl)methyl]benzohydrazide40 psi H₂, EtOH, 25°C92%

The methoxy groups remain intact under these conditions, confirming their electron-donating stability.

Cyclization Pathways

Heating in polyphosphoric acid (PPA) induces intramolecular cyclization:

  • Product : Quinazolin-4(3H)-one derivative (Fig. 1B)

  • Conditions : 120°C, 3 hr

  • Yield : 68%

This exploits the nucleophilicity of the hydrazide NH and the proximity of carbonyl groups.

Electrophilic Aromatic Substitution

The electron-rich 3-methoxyphenyl ring undergoes:

Nitration (HNO₃/H₂SO₄)

  • Site : Para to methoxy group

  • Product : 3,4,5-Trimethoxy-N'-[(E)-(3-methoxy-4-nitrophenyl)methylidene]benzohydrazide

  • Yield : 74%

Sulfonation (Fuming H₂SO₄)

  • Forms sulfonic acid derivative at ortho position

  • Requires 12 hr at 0–5°C

Biological Interactions

While not a classical reaction, the compound participates in enzyme-binding events:

Target Interaction Kd (µM) Ref.
Bacterial ureaseCoordination to active-site nickel2.4 ± 0.3
Human topoisomerase IIαIntercalation via planar hydrazone8.9 ± 1.1

Reaction Comparison Table

Reaction Type Key Reagent Product Feature Application
Condensation3-MethoxybenzaldehydeHydrazone formationInitial synthesis
Acid HydrolysisHClRegeneration of precursorsDegradation studies
Catalytic HydrogenationH₂/Pd-CSaturated N–C bondProdrug activation
NitrationHNO₃/H₂SO₄Introduction of nitro groupSAR exploration

This compound’s reactivity profile enables tailored modifications for pharmacological optimization, particularly in developing antimicrobial and anticancer agents. Future studies should explore its photochemical behavior and metal-complexation capabilities.

Scientific Research Applications

3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Melting Point (°C) Solubility Trends Key Structural Differences
Target Compound (Cpd A) 3,4,5-OMe, 3-OMePh C₁₈H₂₀N₂O₅ Not reported Moderate in polar solvents Reference compound
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-TMB 3,4,5-OMe, 2-OHPh C₁₇H₁₈N₂O₅ Not reported Higher polarity (OH group) Hydroxyl group enhances H-bonding
4-tert-Butyl-N'-(4-Fluoro-3-OMePh) analog 4-t-Bu, 4-F-3-OMePh C₁₉H₂₂FN₂O₃ Not reported Lower polarity (t-Bu, F) Fluorine increases electronegativity
(E)-N'-(Pyridin-2-ylmethylene)-2,3,4-TMB 2,3,4-OMe, pyridinyl C₁₆H₁₇N₃O₄ 160–161 Enhanced solubility (N-heterocycle) Pyridine introduces basicity
3-Nitro-substituted analog 3,4,5-OMe, 3-NO₂Ph C₁₇H₁₇N₃O₆ Not reported Reduced solubility (NO₂ group) Nitro group increases reactivity

Notes:

  • Solubility: Hydroxyl (OH) and methoxy (OMe) groups improve polar solvent solubility, while tert-butyl (t-Bu) and nitro (NO₂) groups reduce it .
  • Crystallinity: Analogs with strong H-bond donors (e.g., OH) exhibit tighter crystal packing .

Key Trends :

  • Electron-Withdrawing Groups (NO₂, F): Enhance antibacterial activity by improving membrane penetration .
  • Hybrid Structures : Pyrazine and acridine hybrids show specialized mechanisms (e.g., anti-inflammatory, anticancer) .

Crystallography :

  • Space Groups: Monoclinic (e.g., Pbc2) is common due to planar hydrazone backbones .
  • Hydrogen Bonding : Intramolecular O–H···N and N–H···O bonds stabilize E-configurations .

Biological Activity

3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and antimicrobial properties. This compound belongs to a class of organic compounds characterized by the presence of a hydrazone functional group, which is known for its diverse pharmacological activities.

Chemical Structure

  • Molecular Formula : C17_{17}H17_{17}N3_3O6_6
  • SMILES : COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)N+[O-]
  • InChI : InChI=1S/C17H17N3O6/c1-24-14-8-12(9-15(25-2)16(14)26-3)17(21)19-18-10-11-5-4-6-13(7-11)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+

Antiproliferative Activity

Research indicates that derivatives of benzohydrazide compounds exhibit significant antiproliferative effects against various cancer cell lines. A study assessed the antiproliferative activity of several hydrazone derivatives, including those related to 3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide. The results demonstrated promising activity against prostate cancer (PC3) and gastric cancer (BGC823) cell lines using the MTT assay method. Notably, certain derivatives showed IC50_{50} values as low as 0.2 µM against PC3 cells, indicating potent activity .

CompoundCell LineIC50_{50} (µM)
2aPC30.2
2bPC31.8
2cPC30.2
2fPC31.2
2aBcap37Moderate
2cBcap37Moderate
2fBcap37Moderate

The antiproliferative activity is hypothesized to result from the inhibition of key cellular pathways involved in cancer cell growth and proliferation. The presence of methoxy groups in the structure may enhance interaction with biological targets due to increased lipophilicity and electronic effects.

Antimicrobial Activity

In addition to anticancer properties, hydrazone derivatives have shown antimicrobial activity against various bacterial strains. A recent study highlighted that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like nitrofurantoin .

Bacterial StrainMIC (µg/mL)
S. aureus3.91
E. coli7.81
B. subtilis62.5

Case Studies

  • Anticancer Activity : In vitro studies conducted on human cancer cell lines such as HepG2 and LN-229 revealed that derivatives of benzohydrazide exhibited considerable cytotoxicity, correlating with structural variations in the compounds .
  • Antimicrobial Efficacy : A comparative study on various hydrazone compounds indicated that those with methoxy substitutions had enhanced antibacterial properties compared to their unsubstituted counterparts, showcasing the importance of structural modifications in drug design .

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide and its analogs?

Methodological Answer: The compound is synthesized via condensation of 3,4,5-trimethoxybenzohydrazide with substituted aldehydes under reflux conditions. Key steps include:

  • Reagent Ratios: Use a 1:1 molar ratio of benzohydrazide to aldehyde (e.g., 3-methoxybenzaldehyde) in ethanol or methanol .
  • Reaction Conditions: Reflux for 1–2 hours, followed by precipitation with n-hexane or recrystallization from ethanol .
  • Yield Optimization: Yields range from 59% to 76% depending on the aldehyde substituent (see Table 1) .

Q. Table 1: Synthetic Yields of Selected Analogs

Aldehyde SubstituentSolventReaction Time (h)Yield (%)Reference
Quinolin-4-ylEthanol172
5-Methyl-2-furylMethanol276
4-Hydroxy-3-methoxyphenylEthanol1.559

Q. How is the E-configuration of the methylidene unit confirmed in structural characterization?

Methodological Answer: The E-configuration is confirmed via:

  • X-ray Crystallography: Bond lengths of the methylidene C=N bond (1.26–1.29 Å) and torsion angles between aromatic rings .
  • Spectroscopic Analysis: Conjugation effects observed in NMR (e.g., deshielded hydrazide protons) and IR (C=O stretching at ~1650 cm⁻¹) .
  • Comparative Crystallography: Dihedral angles between the trimethoxyphenyl and methoxyphenyl rings (e.g., 82.82° in a related oxadiazole analog) .

Q. Table 2: Structural Parameters from Crystallography

ParameterValue (Å/°)Reference
C=N Bond Length1.26–1.29
C=O Bond Length1.22–1.24
Dihedral Angle (Aromatic Rings)82.82°

Advanced Research Questions

Q. What in vitro models are used to evaluate the compound’s metabolic stability and bioactivation pathways?

Methodological Answer:

  • Microsomal Assays: Incubate with pig liver microsomes to identify oxidative metabolites (e.g., hydroxylation) and hydrolytic products (e.g., benzohydrazide and aldehyde fragments) .
  • LC-MS/MS Analysis: Quantify metabolites using UPLC-MS/MS with validation parameters (linearity: > 0.99, precision: <15% RSD) .
  • Key Finding: Hydrolytic cleavage dominates over oxidative pathways in hydrazone derivatives .

Q. How do molecular docking studies inform the design of analogs with improved anticancer activity?

Methodological Answer:

  • Target Selection: Dock analogs into caspase-3 (apoptosis regulator) or bovine serum albumin (BSA) to assess binding affinity .
  • Software Tools: Use AutoDock Vina or Schrödinger Suite with OPLS-AA force field .
  • Validation: Compare docking scores (e.g., ΔG = −8.2 kcal/mol for BSA binding) with experimental IC₅₀ values (e.g., 0.45 µM against HeLa cells) .

Q. Table 3: Bioactivity Data for Key Derivatives

DerivativeCell LineIC₅₀ (µM)MechanismReference
5t (Anticancer)HeLa0.45Apoptosis (↑ caspase-3)
Pyrazole Analog (Anti-inflammatory)RAW 264.712.3COX-2 inhibition

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Control Variables: Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Structural Confirmation: Verify compound purity via HPLC (>95%) and crystallography to rule out polymorphic effects .
  • Meta-Analysis: Compare data across models (e.g., murine vs. human cell lines) to identify species-specific responses .

Q. What role does crystal polymorphism play in modulating physicochemical properties?

Methodological Answer:

  • Polymorph Screening: Recrystallize from solvents like ethanol/water mixtures to isolate distinct forms .
  • Property Impact: Polymorphs may alter solubility (e.g., 2.1 mg/mL vs. 3.4 mg/mL in PBS) and dissolution rates .
  • Stability Testing: Monitor hygroscopicity and thermal behavior via DSC/TGA .

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